4-Isopropoxy-2-methylbenzaldehyde
Overview
Description
4-Isopropoxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for 4-Isopropoxy-2-methylbenzaldehyde is 1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
4-Isopropoxy-2-methylbenzaldehyde is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Catalysis and Organic Synthesis
Selective Conversion of Bioethanol to Value-Added Chemicals : Research has identified methylbenzaldehydes, including derivatives structurally related to 4-Isopropoxy-2-methylbenzaldehyde, as useful precursors in the synthesis of phthalic anhydride and terephthalic acid. These compounds can be formed through sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions. Such pathways offer new opportunities for the selective conversion of bioethanol into value-added chemicals, highlighting the potential of these aldehydes in sustainable chemistry applications (Moteki, Rowley, & Flaherty, 2016).
Synthesis of Benzo-fused Heterocycles : Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been utilized to transform substrates closely related to 4-Isopropoxy-2-methylbenzaldehyde into a variety of nitrogen- and oxygen-containing benzo-fused heterocycles. This demonstrates the compound's role in facilitating the synthesis of complex heterocyclic structures, which are significant in pharmaceutical and agrochemical research (Otterlo, Pathak, & Koning, 2003).
Materials Science and Functional Materials
Selective Oxidation of Benzyl Alcohols : A study on the copper-catalyzed oxidation of benzylic alcohols to aldehydes in water at room temperature showcased the ability to achieve high yields of aromatic aldehydes, including those related to 4-Isopropoxy-2-methylbenzaldehyde. This research underscores the relevance of such aldehydes in the development of green chemistry methodologies for the production of important intermediates in a solvent-free environment (Wu et al., 2016).
Fluorescence Sensing and Molecular Imaging : Positional isomers of compounds structurally related to 4-Isopropoxy-2-methylbenzaldehyde have been synthesized and studied for their fluorescence sensing properties. Such compounds show potential as dual fluorescence chemosensors for metal ions, with significant applications in environmental monitoring, biochemical assays, and molecular imaging (Hazra et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
2-methyl-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOYTGEBKZHCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517777 | |
Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-2-methylbenzaldehyde | |
CAS RN |
86786-25-6 | |
Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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